Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-
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Overview
Description
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- is a chemical compound with the molecular formula C15H22O It is a derivative of phenol, characterized by the presence of a methyl group and a trimethylcyclopentyl group attached to the aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution of an aryl halide with a suitable nucleophile . This reaction typically requires the presence of a strong base and elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of advanced catalytic processes to enhance yield and efficiency. The specific conditions and catalysts used can vary depending on the desired scale and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert quinones back to phenols, demonstrating the compound’s redox versatility.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic ring undergoes substitution by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are often employed under acidic conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and various substituted phenols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- exerts its effects involves interactions with molecular targets and pathways. The compound’s phenolic structure allows it to participate in redox reactions, influencing cellular processes and signaling pathways . Additionally, its ability to undergo electrophilic substitution reactions makes it a versatile intermediate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethylphenol: Another related compound with two methyl groups on the aromatic ring, affecting its chemical properties and uses.
Uniqueness
Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]- is unique due to its specific substitution pattern, which imparts distinct steric and electronic effects. These features influence its reactivity and make it suitable for specialized applications in various fields .
Properties
CAS No. |
681035-69-8 |
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Molecular Formula |
C15H22O |
Molecular Weight |
218.33 g/mol |
IUPAC Name |
4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]phenol |
InChI |
InChI=1S/C15H22O/c1-11-6-7-13(16)12(10-11)15(4)9-5-8-14(15,2)3/h6-7,10,16H,5,8-9H2,1-4H3/t15-/m0/s1 |
InChI Key |
OJURUWLXPJSRPZ-HNNXBMFYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@]2(CCCC2(C)C)C |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C2(CCCC2(C)C)C |
Origin of Product |
United States |
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